5(6)-Carboxyfluorescein diacetate 5(6)-Carboxyfluorescein diacetate Cell-permeable, amine-reactive green fluorophore. Covalently labels intracellular proteins, peptides and nucleic acids. 5-CFDA and 6-CFDA isomer mixture. 5-CFDA N-succinimidyl ester precursor.
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm.
Brand Name: Vulcanchem
CAS No.: 124387-19-5
VCID: VC0055697
InChI: InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29)
SMILES: CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3
Molecular Formula: C50H32O18
Molecular Weight: 920.8 g/mol

5(6)-Carboxyfluorescein diacetate

CAS No.: 124387-19-5

Cat. No.: VC0055697

Molecular Formula: C50H32O18

Molecular Weight: 920.8 g/mol

* For research use only. Not for human or veterinary use.

5(6)-Carboxyfluorescein diacetate - 124387-19-5

Specification

Description Cell-permeable, amine-reactive green fluorophore. Covalently labels intracellular proteins, peptides and nucleic acids. 5-CFDA and 6-CFDA isomer mixture. 5-CFDA N-succinimidyl ester precursor.
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy. It has relatively slow cellular efflux with a half-life of ~94 minutes and displays fluorescence with excitation/emission maxima of 494/521 nm.
CAS No. 124387-19-5
Molecular Formula C50H32O18
Molecular Weight 920.8 g/mol
IUPAC Name 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-4-carboxylic acid;3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Standard InChI InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25;1-12(26)31-14-6-8-18-20(10-14)33-21-11-15(32-13(2)27)7-9-19(21)25(18)22-16(23(28)29)4-3-5-17(22)24(30)34-25/h2*3-11H,1-2H3,(H,28,29)
Standard InChI Key SWRGCNMDGRMQGB-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC=C5C(=O)O)C(=O)O3
Appearance Assay:≥98% (as a 60:40 mixture of 5-CFDA and 6-CFDA)A crystalline solid

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